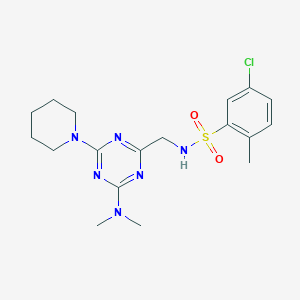

5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound with diverse applications in scientific research. This compound is notable for its unique structure, which incorporates a triazine ring, a piperidine moiety, and a benzenesulfonamide group. These structural features impart the compound with significant reactivity and biological activity, making it an important subject of study in fields such as medicinal chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. A common starting material is 4,6-dichloro-1,3,5-triazine, which undergoes nucleophilic substitution reactions to incorporate the dimethylamino and piperidine groups. This is followed by the introduction of the benzenesulfonamide moiety under specific conditions, often involving sulfonyl chlorides and bases such as triethylamine. Precise control over reaction parameters, including temperature and solvent choice, is critical to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may leverage continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts and automated monitoring systems can be employed to maintain optimal reaction conditions, thereby reducing waste and improving overall yield. Techniques like crystallization and chromatography are frequently used to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidative transformations, often leading to the formation of sulfoxides or sulfones.

Reduction: : Reductive reactions may target the nitro or carbonyl functionalities, if present in derivative compounds.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the triazine ring.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: : Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: : Various nucleophiles or electrophiles in polar aprotic solvents, often with the assistance of catalysts or bases.

Major Products

Products of these reactions can include a range of derivatives, each exhibiting distinct physical and chemical properties, potentially enhancing the compound's utility in different applications.

Aplicaciones Científicas De Investigación

This compound's reactivity and biological activity make it valuable in several scientific domains:

Chemistry: : It is used in synthetic chemistry for developing novel molecules with potential therapeutic benefits.

Biology: : Its interactions with biological targets are studied to understand cellular processes and pathways.

Medicine: : The compound is investigated for its potential as a lead compound in drug discovery, particularly in targeting diseases related to its molecular targets.

Industry: : In the pharmaceutical industry, it can serve as an intermediate in the synthesis of more complex compounds.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or influencing the conformation of target proteins. The triazine ring and the sulfonamide group are key functional groups that facilitate these interactions, impacting various biological pathways and processes.

Comparación Con Compuestos Similares

When compared to similar compounds, such as other triazine-based or sulfonamide-containing molecules, 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide stands out due to its unique substitution pattern and reactivity profile. Similar compounds may include:

N-((4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylbenzenesulfonamide

These comparisons highlight its distinctive structural features, which translate into unique chemical behaviors and applications, enhancing its importance in scientific research and industrial applications.

Actividad Biológica

5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorine substitution at the benzene ring.

- Dimethylamino and piperidine groups that enhance its pharmacological properties.

- A triazinyl moiety that may contribute to its biological efficacy.

Structural Formula

The molecular formula is represented as follows:

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. For instance, related compounds have demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis . In a study involving synthesized sulfonamide derivatives, several compounds showed significant inhibition of urease, an enzyme critical for bacterial survival .

Antiproliferative Properties

Studies have shown that compounds structurally similar to this compound possess antiproliferative properties. For example, derivatives with similar piperidine substitutions exhibited IC50 values in the range of 68 to 89 nM against epidermal growth factor receptor (EGFR) . The presence of the triazine ring is believed to enhance the interaction with target proteins involved in cell proliferation.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, while the triazinyl component may interact with various biological targets through hydrogen bonding and π-stacking interactions .

Case Studies and Experimental Findings

- Inhibition Studies : A series of synthesized compounds were tested for their inhibitory effects on urease and acetylcholinesterase (AChE). The most active derivatives showed IC50 values significantly lower than standard drugs, indicating strong potential as therapeutic agents .

- Binding Affinity : Docking studies revealed that the compound binds effectively to bovine serum albumin (BSA), suggesting good bioavailability and distribution characteristics in vivo .

- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 1.9 to 125 μg/mL for various strains tested .

Comparative Analysis

Propiedades

IUPAC Name |

5-chloro-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN6O2S/c1-13-7-8-14(19)11-15(13)28(26,27)20-12-16-21-17(24(2)3)23-18(22-16)25-9-5-4-6-10-25/h7-8,11,20H,4-6,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZMBIQVNNGFSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.